4-Chloro-2-(2-methylthiophenyl)benzoic acid
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Overview
Description
4-Chloro-2-(2-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a 2-methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methylthiophenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (4-chlorobenzoic acid derivative), organoboron compound (2-methylthiophenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Typically a mixture of water and an organic solvent like toluene or ethanol
Temperature: Generally around 80-100°C
Time: Reaction times can vary but are usually in the range of several hours
Industrial Production Methods
Industrial production methods for this compound would likely scale up the Suzuki–Miyaura coupling reaction, optimizing for cost, yield, and environmental impact. This might involve continuous flow reactors and the use of recyclable catalysts to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methylthiophenyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophenyl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: Further coupling reactions can be performed to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Organometallic reagents like Grignard reagents or organolithium compounds.
Major Products
Substitution: Products where the chlorine atom is replaced by another group.
Oxidation: Sulfoxides or sulfones derived from the thiophenyl group.
Coupling: Complex molecules with additional aromatic or aliphatic groups.
Scientific Research Applications
4-Chloro-2-(2-methylthiophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methylthiophenyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, its mechanism would involve interaction with specific molecular targets, potentially inhibiting or activating certain pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylbenzoic acid
- 2-Chloro-4-(2-methylthiophenyl)benzoic acid
- 4-Chloro-2-iodobenzoic acid
Uniqueness
4-Chloro-2-(2-methylthiophenyl)benzoic acid is unique due to the presence of both a chlorine atom and a 2-methylthiophenyl group on the benzoic acid core. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-2-(2-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-13-5-3-2-4-10(13)12-8-9(15)6-7-11(12)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJNZISRWXQFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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